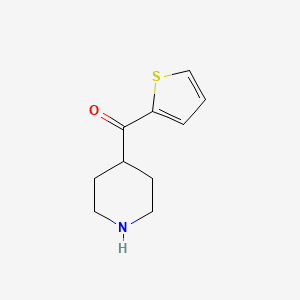

Piperidin-4-yl(thiophen-2-yl)methanone

Description

Piperidin-4-yl(thiophen-2-yl)methanone is a heterocyclic compound featuring a piperidine ring linked to a thiophene moiety via a ketone bridge. Its hydrochloride salt (CAS: 219540-76-8, molecular formula: C₁₀H₁₄ClNOS, molar mass: 231.74 g/mol) is widely used in medicinal chemistry due to its versatility as a scaffold for targeting neurological and infectious diseases . The compound is synthesized via condensation of piperidine-4-one and 2-thienyl ketone under acidic conditions, followed by HCl treatment to yield the hydrochloride salt . With a purity of ≥95%, it serves as a key intermediate in drug discovery .

Propriétés

IUPAC Name |

piperidin-4-yl(thiophen-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NOS/c12-10(9-2-1-7-13-9)8-3-5-11-6-4-8/h1-2,7-8,11H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBJGQECJNLNPLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00571700 | |

| Record name | (Piperidin-4-yl)(thiophen-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00571700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86542-98-5 | |

| Record name | (Piperidin-4-yl)(thiophen-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00571700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The most common and documented synthetic method for Piperidin-4-yl(thiophen-2-yl)methanone hydrochloride involves the nucleophilic acyl substitution reaction between piperidine and thiophene-2-carboxylic acid derivatives. Key aspects of this synthesis include:

- Starting Materials : Piperidine or its derivatives and thiophene-2-carboxylic acid or activated derivatives such as acid chlorides or esters.

- Reaction Medium : Organic solvents such as dichloromethane or ethanol are typically employed to dissolve the reactants and facilitate the reaction.

- Catalysts and Additives : Acidic catalysts, notably hydrochloric acid or methanolic HCl, are used to protonate intermediates and stabilize the reaction environment.

- Temperature and Time : Reactions are generally carried out at ambient temperature (~23°C) with stirring for approximately 4 hours to ensure complete conversion.

- Purification : After reaction completion, concentration under reduced pressure is followed by recrystallization from methanol to obtain the pure hydrochloride salt.

This method ensures the formation of the amide linkage between the piperidine nitrogen and the thiophene carbonyl group, yielding the target compound as a hydrochloride salt.

Industrial Production Methods

For large-scale synthesis, industrial processes adapt the above laboratory methods with modifications to optimize yield, purity, and efficiency:

- Continuous Flow Reactors : Automated continuous flow systems are employed to maintain precise control over reaction parameters, minimize side reactions, and enhance reproducibility.

- Catalyst Screening : Acidic catalysts such as hydrochloric acid and alternative acids like 2-ethylhexanoic acid are tested to improve reaction rates and selectivity.

- Solvent Optimization : Solvents like dimethylformamide (DMF) may replace methanol to improve solubility of thiophene intermediates and facilitate scale-up.

- Temperature Control : Reaction temperatures are optimized typically in the range of 57–63°C to balance reaction kinetics and product stability.

These industrial adaptations lead to high-purity product with improved yield and process scalability.

Detailed Research Findings and Data Analysis

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Starting materials | Piperidine + Thiophene-2-carboxylic acid derivatives | Same, with higher purity and batch consistency |

| Solvent | Dichloromethane, Ethanol, Methanol | DMF, Methanol |

| Catalyst | Hydrochloric acid, Methanolic HCl | Hydrochloric acid, 2-ethylhexanoic acid |

| Reaction Temperature | ~23°C | 57–63°C |

| Reaction Time | 4 hours | Optimized for continuous flow, shorter residence time |

| Purification | Recrystallization from methanol | Filtration, crystallization, and drying under controlled conditions |

| Yield | High (typically >80%) | Very high (>90%) due to optimized conditions |

| Product Form | Hydrochloride salt, yellow to brown solid | Same, with consistent batch quality |

Mechanistic Insights

The preparation involves the nucleophilic attack of the piperidine nitrogen on the activated carbonyl carbon of thiophene-2-carboxylic acid derivatives, forming an amide bond. Acidic conditions protonate the carbonyl oxygen, increasing electrophilicity and facilitating the reaction. The hydrochloride salt formation stabilizes the product and improves crystallinity for isolation.

Analyse Des Réactions Chimiques

Reduction of the Ketone Group

The ketone group undergoes reduction to form a secondary alcohol. Common reagents include:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Lithium aluminum hydride | Anhydrous THF, 0°C to reflux | Piperidin-4-yl(thiophen-2-yl)methanol | 85–90% | |

| Sodium borohydride | Methanol, room temperature | Partial reduction (limited efficacy) | 40–50% |

Reduction with LiAlH4 is highly efficient due to the strong hydride donor capability, while NaBH4 shows lower reactivity with aromatic ketones.

Nucleophilic Addition to the Ketone

The electrophilic carbonyl carbon participates in nucleophilic additions:

| Nucleophile | Reaction Type | Product | Conditions |

|---|---|---|---|

| Grignard reagents | Organometallic addition | Tertiary alcohol derivatives | Dry ether, −78°C to reflux |

| Hydrazine | Hydrazone formation | Thiophene-piperidine hydrazone | Ethanol, reflux |

For example, reaction with methylmagnesium bromide yields (piperidin-4-yl)(thiophen-2-yl)(methyl)methanol.

Piperidine Ring Functionalization

The secondary amine in the piperidine ring undergoes alkylation and acylation:

| Reaction | Reagent | Product | Conditions |

|---|---|---|---|

| Alkylation | Methyl iodide | N-Methylpiperidin-4-yl(thiophen-2-yl)methanone | K₂CO₃, DMF, 60°C |

| Acylation | Acetyl chloride | N-Acetylthis compound | Pyridine, 0°C to room temp |

These reactions modify the amine’s electronic properties, influencing solubility and biological activity .

Thiophene Ring Electrophilic Substitution

The thiophene ring undergoes sulfonation and nitration, though the ketone group mildly deactivates it:

| Reaction | Reagent | Position | Product |

|---|---|---|---|

| Sulfonation | SO₃ in H₂SO₄ | 5-position | Piperidin-4-yl(5-sulfothiophen-2-yl)methanone |

| Nitration | HNO₃/H₂SO₄ | 5-position | Piperidin-4-yl(5-nitrothiophen-2-yl)methanone |

Regioselectivity is governed by the electron-withdrawing ketone, directing substituents to the 5-position .

Condensation Reactions

The ketone participates in Schiff base formation with primary amines:

| Amine | Conditions | Product |

|---|---|---|

| 2-(Piperidin-4-yl)ethanamine | Ethanol, reflux, 4–6 hrs | Thiophene-piperidine Schiff base |

This reaction, confirmed via FTIR (C=O at 1658 cm⁻¹ shifting to C=N at 1625 cm⁻¹), is critical for synthesizing bioactive ligands .

Stability and Degradation Pathways

Applications De Recherche Scientifique

Anticancer Activity

One of the most prominent applications of piperidin-4-yl(thiophen-2-yl)methanone is its potential as an anticancer agent. Research indicates that compounds of this class exhibit significant inhibitory effects on various protein kinases involved in cancer progression. For instance, studies have shown efficacy against kinases such as ABL1 and BRAF, suggesting its potential role in targeted cancer therapies .

Kinase Inhibition

The compound has been explored for its ability to inhibit specific kinases that play crucial roles in cellular signaling pathways associated with cancer and other diseases. The inhibition of these kinases can disrupt cancer cell proliferation and survival, making this compound a candidate for further development as a therapeutic agent .

Anti-inflammatory Properties

In addition to its anticancer potential, this compound has demonstrated anti-inflammatory properties. This makes it a candidate for treating inflammatory conditions, expanding its therapeutic applications beyond oncology.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. Its derivatives are also being investigated for various biological activities, including anti-inflammatory and antimicrobial effects . The versatility of the piperidine core allows for modifications that can enhance the pharmacological profile of the resulting compounds.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with other similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Piperidin-4-yl(thiazol-2-yl)methanone | Contains thiazole instead of thiophene | Anticancer properties |

| (2,4-Difluorophenyl)(piperidin-4-yl)methanone | Fluorine substituents on phenyl | Kinase inhibition |

| N-(benzo[d]thiazol-2-yl)-N'-phenylurea | Urea derivative with benzo-thiazole | Anti-inflammatory activity |

This table illustrates the diversity within the piperidine family and highlights how structural variations can lead to different biological activities.

Case Studies and Research Findings

Numerous studies have been conducted to evaluate the efficacy and safety of this compound:

- In Vitro Studies : Laboratory experiments have demonstrated significant anticancer activity against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.

- In Vivo Studies : Animal models have shown promising results in reducing tumor size when treated with piperidin derivatives, suggesting potential for clinical application.

- Mechanistic Studies : Research has focused on elucidating the mechanisms by which piperidin derivatives interact with target proteins involved in cancer signaling pathways.

Mécanisme D'action

The mechanism of action of Piperidin-4-yl(thiophen-2-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Piperidin-4-yl(pyridin-2-yl)methanone Hydrochloride

- Structure : Replaces the thiophene ring with pyridine.

- Properties : The pyridine moiety introduces a basic nitrogen, altering electronic properties and solubility. Used in synthesizing inhibitors for Mycobacterium tuberculosis decaprenylphosphoryl-β-D-ribose oxidase .

- Biological Activity : Demonstrated utility as an intermediate in antitubercular agents but lacks direct affinity data compared to the thiophene analogue .

Thiophen-2-yl(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound 21)

- Structure : Substitutes piperidine with a piperazine ring bearing a trifluoromethylphenyl group.

- Properties : The trifluoromethyl group enhances lipophilicity and metabolic stability, while the piperazine ring increases conformational flexibility .

1-Methylpyrrole Derivatives (Compounds 19a and 19b)

- Structure : Replaces thiophen-2-yl with 1-methyl-1H-pyrrol-2-yl or 1-methyl-1H-pyrrol-3-yl groups.

- Biological Activity :

- Significance : Highlights the critical role of the thiophene ring in maintaining high affinity for VAChT.

Physicochemical and Pharmacokinetic Comparisons

Molecular Properties

Activité Biologique

Piperidin-4-yl(thiophen-2-yl)methanone, also known as this compound hydrochloride, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial properties, interaction with specific molecular targets, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C₁₀H₁₃ClNOS and a molecular weight of approximately 231.74 g/mol. It exists as a hydrochloride salt, which enhances its solubility in water, making it suitable for various applications in biological studies.

Biological Activities

1. Antimicrobial Properties:

Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains, showing promising results in inhibiting growth. For instance, studies have reported an IC50 (the concentration required to inhibit 50% of the microbial growth) ranging from 13 to 22 μM against Mycobacterium tuberculosis (Mtb) when used in combination therapies .

2. Mechanism of Action:

The mechanism of action involves the compound's ability to bind to specific enzymes or receptors, thereby modulating their activity. This interaction can influence various biological pathways, particularly those related to antimicrobial activity and potential anticancer effects.

3. Structure-Activity Relationship (SAR):

A structure-activity relationship study highlighted that modifications on the piperidine ring and thiophene moiety significantly impact biological activity. For example, substituents on the aromatic rings can enhance or reduce potency against microbial targets .

Table 1: Biological Activity of Piperidin Derivatives

| Compound | Target | IC50 (μM) | Comments |

|---|---|---|---|

| This compound | M. tuberculosis | 13–22 | Effective in combination therapy |

| 4-Chlorophenyl derivative | MenA enzyme | 12–22 | Comparable potency to lead compounds |

| Bicyclic analogs | Various cancer cell lines | ED50 ≈ 115 nm | Induces mitotic arrest in colon cancer cells |

These findings underscore the compound's potential as a lead structure for developing new antimicrobial and anticancer agents.

Applications in Medicine

This compound is being investigated for its therapeutic applications in treating various diseases. Its ability to inhibit specific enzymatic pathways suggests potential use in conditions such as metabolic syndrome and certain cancers .

Q & A

Q. What are the recommended laboratory-scale synthesis routes for Piperidin-4-yl(thiophen-2-yl)methanone?

The compound is synthesized via reductive alkylation or nucleophilic substitution. A validated method involves treating a piperidine precursor (e.g., tert-butyl 4-(thiophene-2-carbonyl)piperidine-1-carboxylate) with trifluoroacetic acid (TFA) in dichloromethane to remove protective groups, followed by neutralization and purification via column chromatography . For intermediates, coupling reactions between thiophene-2-carboxylic acid derivatives and piperidine scaffolds are common, with yields optimized by controlling reaction time and stoichiometry .

Q. How can chiral resolution be achieved for enantiomers of structurally related piperidinyl methanones?

Racemic mixtures of analogous compounds (e.g., substituted piperidinyl methanones) are resolved using chiral HPLC columns, such as the Chiralcel OD column, with mobile phases like hexane/isopropanol (90:10). Resolution efficiency depends on column temperature (25–30°C) and flow rate (1.0 mL/min), achieving baseline separation with enantiomeric excess >99% .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR : 1H/13C NMR confirms regiochemistry (e.g., thiophene-proton signals at δ 7.2–7.5 ppm and piperidine methylene protons at δ 2.5–3.5 ppm).

- X-ray crystallography : Determines molecular conformation and bond angles (e.g., monoclinic P21/c space group with β ≈ 91.5°) .

- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., m/z 235.2 [M+H]+) .

Q. What in vitro assays are used for initial evaluation of VAChT binding affinity?

Competitive radioligand binding assays using [3H]vesamicol in VAChT-expressing cell membranes. The compound’s Ki value (5.00 ± 1.20 nM) is calculated via nonlinear regression of displacement curves, with σ1 receptor selectivity assessed in parallel to confirm specificity .

Advanced Research Questions

Q. How does substitution on the thiophene ring impact VAChT binding affinity?

Structure-activity relationship (SAR) studies show that replacing the thiophen-2-yl group with 1-methylpyrrol-2-yl reduces affinity (Ki = 18.4 nM vs. 5.00 nM). Electron-withdrawing groups (e.g., fluorine) at the 5-position of thiophene enhance binding by 1.5-fold, while bulky substituents (e.g., bromine) decrease potency due to steric clashes .

Q. What computational strategies validate experimental binding data for this compound?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) model ligand-receptor interactions. Key findings:

- The carbonyl group forms hydrogen bonds with VAChT’s Tyr335.

- Thiophene π-π stacking with Phe550 stabilizes the complex. Discrepancies between predicted (pIC50 = 7.36) and experimental (pIC50 = 7.50) data are addressed by refining force field parameters .

Q. How can contradictions between in silico predictions and experimental Ki values be resolved?

Reassess docking poses using cryo-EM structures of VAChT for accuracy. Adjust solvation models (e.g., TIP3P water) and include entropic effects via free-energy perturbation (FEP) calculations. Cross-validate with alanine-scanning mutagenesis to identify critical binding residues .

Q. What methodologies are employed to synthesize oxime derivatives of this compound?

Oximes are synthesized by reacting the ketone with hydroxylamine hydrochloride (NH2OH·HCl) in ethanol/water (1:1) at 80°C for 6 hours. The product is purified via recrystallization (ethanol) and characterized by IR (C=N stretch at 1640 cm⁻¹) and LC-MS .

Q. How can synthetic routes be optimized to produce analogs with improved metabolic stability?

Introduce deuterium at the piperidine C4 position via Pd-catalyzed deuteration, reducing first-pass metabolism. Replace thiophene with bioisosteres (e.g., furan) and monitor stability in liver microsomes (e.g., t1/2 increased from 2.1 to 4.8 hours) .

Q. What crystallographic parameters are critical for determining conformational flexibility?

High-resolution X-ray data (R-factor < 0.05) reveal:

- Torsional angles between piperidine and thiophene (e.g., C7-C4-C5-C6 = −177.1°).

- Hydrogen bonding (e.g., O1···N1 distance = 2.89 Å) stabilizes the keto-enol tautomer .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.